molecular formula C17H20N4O3 B11285014 N-(1-Methoxy-2-propanyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide

N-(1-Methoxy-2-propanyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide

Cat. No.: B11285014
M. Wt: 328.4 g/mol
InChI Key: BMJUBJHLCTZVFO-UHFFFAOYSA-N
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Description

N-(1-Methoxy-2-propanyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide is a complex organic compound belonging to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, characterized by a fused pyrido-pyrrolo-pyrimidine ring system, makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Methoxy-2-propanyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolopyrimidine core. Reagents such as formamide and suitable aldehydes or ketones are often used under acidic or basic conditions.

    Introduction of the Methoxypropanyl Group: The methoxypropanyl group can be introduced via alkylation reactions using reagents like methoxypropyl halides in the presence of a base such as potassium carbonate.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxypropanyl group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thiols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, N-(1-Methoxy-2-propanyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide has shown potential as an inhibitor of various enzymes and receptors. It is studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, this compound is investigated for its potential use in treating diseases such as cancer, due to its ability to inhibit specific molecular targets involved in tumor growth and proliferation.

Industry

Industrially, this compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(1-Methoxy-2-propanyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it is studied for its ability to inhibit kinases involved in cell signaling pathways, leading to reduced cell proliferation and induced apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-Methoxy-2-propanyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the presence of the methoxypropanyl group, which may confer distinct biological properties and enhance its solubility and bioavailability compared to other similar compounds.

Properties

Molecular Formula

C17H20N4O3

Molecular Weight

328.4 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C17H20N4O3/c1-10-6-5-7-21-14(10)19-15-12(17(21)23)8-13(20(15)3)16(22)18-11(2)9-24-4/h5-8,11H,9H2,1-4H3,(H,18,22)

InChI Key

BMJUBJHLCTZVFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC(C)COC

Origin of Product

United States

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